molecular formula C14H21N5O2 B2528205 (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034557-17-8

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2528205
CAS RN: 2034557-17-8
M. Wt: 291.355
InChI Key: XRXMWFICUDFADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in drug development. This compound is a kinase inhibitor that has been found to have promising results in the treatment of certain diseases. In

Scientific Research Applications

Anti-Inflammatory Effects

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: exhibits anti-inflammatory properties. In a study, it was evaluated for its anti-nociceptive and anti-inflammatory effects. Key findings include:

FLT3 Kinase Inhibition

LQFM182 has been investigated as a potent FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia (AML). This discovery highlights its potential in targeted cancer therapy .

Antimicrobial Properties

While specific studies on LQFM182’s antimicrobial effects are limited, its chemical structure suggests potential activity against microbial pathogens. Further research is needed to explore this application .

RET Inhibition

In the context of cancer, LQFM182 has been identified as an effective RET inhibitor. The rearranged during transfection (RET) receptor tyrosine kinase plays a crucial role in various cancers, including thyroid cancer and non-small cell lung cancer (NSCLC) .

Toxicity Assessment

Understanding the safety profile of LQFM182 is essential. Acute oral systemic toxicity evaluation revealed a LD50 range of 300 to 2000 mg/kg, classifying it as moderately toxic .

Mechanism of Action

Target of Action

The primary target of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in many cellular processes such as cell division and growth .

Mode of Action

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases by (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone affects several biochemical pathways. These pathways are primarily involved in cell division and growth. By inhibiting tyrosine kinases, this compound can disrupt these pathways, leading to a halt in cell division and growth .

Result of Action

The result of the action of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is the inhibition of cell division and growth . This is achieved by inhibiting the activity of tyrosine kinases, which play a crucial role in these processes . This can lead to the death of rapidly dividing cells, such as cancer cells .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-17-7-9-18(10-8-17)14(20)19-6-3-12(11-19)21-13-15-4-2-5-16-13/h2,4-5,12H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMWFICUDFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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